molecular formula C20H17N5O2 B11949163 1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- CAS No. 57020-66-3

1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl-

Cat. No.: B11949163
CAS No.: 57020-66-3
M. Wt: 359.4 g/mol
InChI Key: BBXGBRVXVDRHGA-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- is a complex organic compound belonging to the tetrazine family. Tetrazines are known for their unique nitrogen-rich structures and have been studied for various applications in materials science, medicinal chemistry, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Using hydrazine derivatives and nitriles under acidic or basic conditions to form the tetrazine ring.

    Oxidative cyclization: Employing oxidizing agents to facilitate the formation of the tetrazine ring from suitable precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:

    Batch reactors: For controlled synthesis with precise temperature and pressure regulation.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the nitro group to an amine using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution reagents: Such as halogens or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitro-substituted tetrazines.

    Reduction: Formation of amino-substituted tetrazines.

    Substitution: Formation of various substituted tetrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes due to its unique chemical properties.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- involves its interaction with molecular targets through various pathways:

    Molecular targets: Such as enzymes or receptors in biological systems.

    Pathways involved: Including oxidative stress pathways, signal transduction pathways, and others.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrazine derivatives: Other compounds in the tetrazine family with different substituents.

    Nitro-substituted aromatic compounds: Compounds with similar nitro groups on aromatic rings.

Uniqueness

1,2,4,5-Tetrazine, 1,2,5,6-tetrahydro-3-(4-nitrophenyl)-1,5-diphenyl- is unique due to its specific combination of the tetrazine ring and nitro-phenyl substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

57020-66-3

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

6-(4-nitrophenyl)-2,4-diphenyl-1,3-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C20H17N5O2/c26-25(27)19-13-11-16(12-14-19)20-21-23(17-7-3-1-4-8-17)15-24(22-20)18-9-5-2-6-10-18/h1-14H,15H2,(H,21,22)

InChI Key

BBXGBRVXVDRHGA-UHFFFAOYSA-N

Canonical SMILES

C1N(NC(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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